molecular formula C17H21NO2 B12160244 1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol

1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol

Cat. No.: B12160244
M. Wt: 271.35 g/mol
InChI Key: LZDYKIDRYGNHSQ-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol is an organic compound that features a naphthalene ring linked to a pyrrolidine ring through a propanol chain. This compound is of interest due to its unique structural properties, which make it a candidate for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol typically involves the following steps:

  • Formation of the Naphthalen-2-yloxy Intermediate:

      Reactants: Naphthalene-2-ol and an appropriate alkyl halide.

      Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    • Reaction:

      Naphthalene-2-ol+Alkyl halideNaphthalen-2-yloxy intermediate\text{Naphthalene-2-ol} + \text{Alkyl halide} \rightarrow \text{Naphthalen-2-yloxy intermediate} Naphthalene-2-ol+Alkyl halide→Naphthalen-2-yloxy intermediate

  • Formation of the Pyrrolidin-1-yl Intermediate:

    • Reactants: Pyrrolidine and an appropriate alkyl halide.
    • Conditions: This reaction is typically conducted in an organic solvent such as tetrahydrofuran (THF) with a base like sodium hydride.
    • Reaction:

      Pyrrolidine+Alkyl halidePyrrolidin-1-yl intermediate\text{Pyrrolidine} + \text{Alkyl halide} \rightarrow \text{Pyrrolidin-1-yl intermediate} Pyrrolidine+Alkyl halide→Pyrrolidin-1-yl intermediate

  • Coupling of Intermediates:

    • Reactants: Naphthalen-2-yloxy intermediate and Pyrrolidin-1-yl intermediate.
    • Conditions: The coupling reaction is often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
    • Reaction:

      Naphthalen-2-yloxy intermediate+Pyrrolidin-1-yl intermediateThis compound\text{Naphthalen-2-yloxy intermediate} + \text{Pyrrolidin-1-yl intermediate} \rightarrow \text{this compound} Naphthalen-2-yloxy intermediate+Pyrrolidin-1-yl intermediate→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone.
  • Reduction: The naphthalene ring can be hydrogenated under specific conditions.
  • Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium trioxide (CrO3) in acetic acid.
  • Reduction: Hydrogen gas (H2) with a palladium catalyst.
  • Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

  • Oxidation: Formation of 1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-one.
  • Reduction: Formation of hydrogenated naphthalene derivatives.
  • Substitution: Formation of 1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propyl chloride.

Scientific Research Applications

1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol has several applications in scientific research:

  • Chemistry: Used as a building block for synthesizing more complex molecules.
  • Biology: Investigated for its potential as a ligand in receptor studies.
  • Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
  • Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The naphthalene ring may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(Naphthalen-2-yloxy)-2-(pyrrolidin-1-yl)ethanol
  • 1-(Naphthalen-2-yloxy)-3-(morpholin-1-yl)propan-2-ol
  • 1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol

Comparison:

  • Structural Differences: The length of the alkyl chain and the type of nitrogen-containing ring (pyrrolidine, morpholine, piperidine) can influence the compound’s properties.
  • Unique Features: 1-(Naphthalen-2-yloxy)-3-(pyrrolidin-1-yl)propan-2-ol is unique due to its specific combination of naphthalene and pyrrolidine, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

1-naphthalen-2-yloxy-3-pyrrolidin-1-ylpropan-2-ol

InChI

InChI=1S/C17H21NO2/c19-16(12-18-9-3-4-10-18)13-20-17-8-7-14-5-1-2-6-15(14)11-17/h1-2,5-8,11,16,19H,3-4,9-10,12-13H2

InChI Key

LZDYKIDRYGNHSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(COC2=CC3=CC=CC=C3C=C2)O

Origin of Product

United States

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